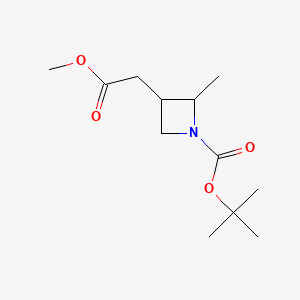
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and various functional groups including tert-butyl, methoxy, and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Addition of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反应分析
Types of Reactions
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or tert-butyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original methoxy or tert-butyl groups.
科学研究应用
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: A similar compound with a piperazine ring instead of an azetidine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts different chemical and biological properties compared to similar compounds with piperazine rings
生物活性
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉N₁O₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 2940957-01-5
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the context of cancer therapy. The compound's structure suggests potential interactions with various biological targets, leading to effects such as apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated that derivatives of azetidine compounds can exhibit significant anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.65 | Induces apoptosis via caspase activation |
| Compound B | HeLa (cervical cancer) | 2.41 | Cell cycle arrest at G1 phase |
| Tert-butyl derivative | U937 (leukemia) | Not specified | Potential modulation of apoptotic pathways |
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Research has indicated that certain derivatives can halt cell proliferation, particularly at the G1 phase, which is critical for preventing tumor growth.
- Interaction with Molecular Targets : The compound may interact with specific receptors or enzymes involved in cancer progression, although exact targets remain to be fully elucidated.
Case Studies and Research Findings
A recent study highlighted the potential of azetidine derivatives in drug discovery:
-
Study Findings : A series of azetidine derivatives were synthesized and tested against various cancer cell lines, revealing promising cytotoxic effects comparable to established chemotherapeutics.
- Example : One derivative exhibited an IC₅₀ value of 0.48 µM against MCF-7 cells, indicating a stronger effect than traditional drugs like doxorubicin.
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-methoxy-2-oxoethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-9(6-10(14)16-5)7-13(8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3 |
InChI 键 |
GSBWHAQGMUNDDW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















